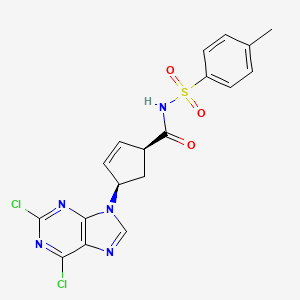![molecular formula C14H8BrN3 B15062442 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine scaffold is a key structure in many drugs and biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs metal-free oxidation and photocatalysis strategies . These methods are efficient and environmentally friendly, making them suitable for large-scale production .
化学反应分析
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation is a common method for functionalizing the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly involving halogens, are frequently employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as iodine are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .
科学研究应用
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound shares a similar scaffold and exhibits comparable biological activities.
2-Phenylimidazo[1,2-a]pyridine: Another related compound with significant optoelectronic properties.
Uniqueness
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization .
属性
分子式 |
C14H8BrN3 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)imidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-1-3-10(7-12)13-9-18-6-2-4-11(8-16)14(18)17-13/h1-7,9H |
InChI 键 |
XRAUIXYLEGSCLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
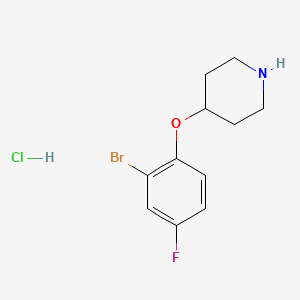
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
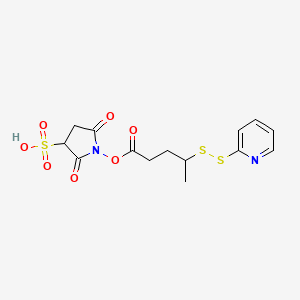
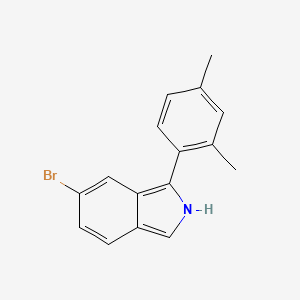
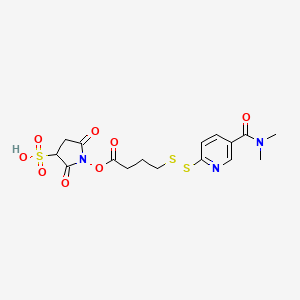


![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
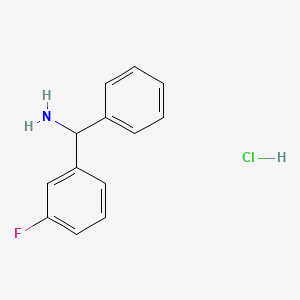
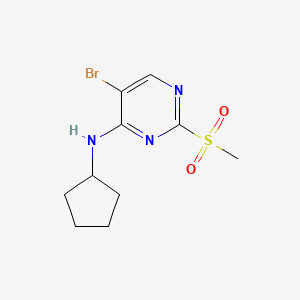
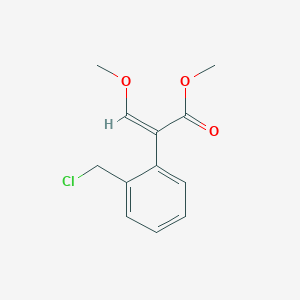
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid](/img/structure/B15062423.png)
